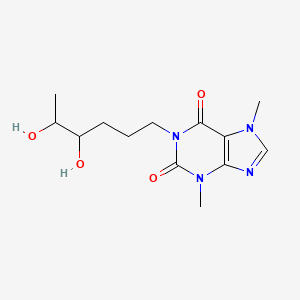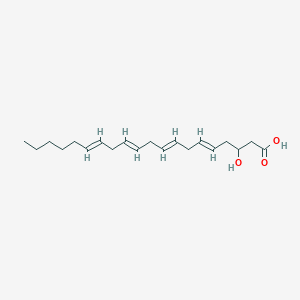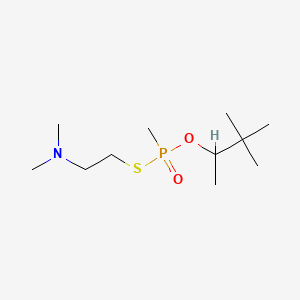
Trihydrogen orthosilicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trihydrogensilicate(1-) is a monovalent inorganic anion that consists of silicic acid in which one of the four OH groups has been deprotonated. It is a silicate ion and a monovalent inorganic anion. It is a conjugate base of a silicic acid. It is a conjugate acid of a dihydrogensilicate(2-).
Wissenschaftliche Forschungsanwendungen
Radioactive Waste Disposal : Anhydrous tri- and tetravalent actinide orthophosphates, including orthosilicates, are investigated for creating mineral-like matrices for the safe disposal of radioactive waste. These compounds, characterized by their structural variety and stability in extreme conditions, offer potential for safe disposal solutions (Orlova, 2007).
Fusion Engineering : Lithium orthosilicate is a material of interest in fusion engineering for the production of tritium. Research explores its use in fission research reactors, highlighting its potential as an external tritium supplier in fusion research facilities (Hadad et al., 2016).
Tritium Breeding in Fusion Reactors : Lithium orthosilicate is a candidate material for tritium breeding in fusion reactor blankets. The release of tritium from this material is influenced by factors such as adsorption and desorption of water, making it a crucial area of study (Schauer & Schumacher, 1989).
Improving Ceramic Tritium Breeder Materials : Research has been conducted on fabricating lithium orthosilicate pebbles with additions of titania to create two-phase breeder pebbles. These modified pebbles could potentially combine the advantages of lithium orthosilicate and metatitanate breeder ceramics (Knitter et al., 2013).
Surface Characterization for Tritium Release : Studies on the surface characterization of lithium orthosilicate and its impact on tritium release are significant for understanding the desorption mechanism from the surface of the pebbles, which is crucial in determining the chemical form and release rate of tritium (Kolb et al., 2012).
Catalysis in Isotope Exchange Reactions : Lithium orthosilicate's isotope exchange reaction, crucial in tritium-breeding in fusion reactors, can be promoted by adding noble metals with catalytic functions, enhancing the reaction rate and lowering activation energy (Mochizuki et al., 2010).
Eigenschaften
Produktname |
Trihydrogen orthosilicate |
|---|---|
Molekularformel |
H3O4Si- |
Molekulargewicht |
95.11 g/mol |
IUPAC-Name |
trihydroxy(oxido)silane |
InChI |
InChI=1S/H3O4Si/c1-5(2,3)4/h1-3H/q-1 |
InChI-Schlüssel |
KPJHDISCEXZBKC-UHFFFAOYSA-N |
Kanonische SMILES |
O[Si](O)(O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{4-[(6-(ethoxycarbonyl)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1258500.png)






![Imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1258514.png)


![6-[2-[3-(2-Chlorophenyl)-4-oxo-6-fluoro-3,4-dihydroquinazoline-2-yl]ethenyl]-2-pyridinecarbonitrile](/img/structure/B1258517.png)

